molecular formula C7H11N3 B1314859 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 774178-09-5

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1314859
CAS RN: 774178-09-5
M. Wt: 137.18 g/mol
InChI Key: CVDDYBUFDUAOJL-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is also known as “4,5,6,7-四氢-1H-咪唑并 [4,5-c]吡啶”. It can be obtained from histamine dihydrochloride and polyformaldehyde cyclization .


Synthesis Analysis

The synthesis of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” involves the cyclization of histamine dihydrochloride and polyformaldehyde . More details about the synthesis process can be found in various scientific papers .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be analyzed using its InChI code . More detailed structural analysis can be found in related scientific literature .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be complex and are subject to ongoing research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be inferred from its InChI code . More detailed properties can be found in the related scientific literature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a core structure in various chemical syntheses and structural analyses. It is a part of the synthesis and structure-activity relationship (SAR) studies of P2X7 antagonists, where methyl-substituted derivatives were investigated to address affinity and stability issues, leading to the identification of potent P2X7 antagonists with unique CYP profiles (Swanson et al., 2016). Additionally, its vibrational spectra, X-ray, and molecular structure have been studied, with its molecular structure and vibrational energy levels being determined using density functional theory (DFT), providing insights into its molecular conformation and hydrogen bonding patterns (Lorenc et al., 2008).

Therapeutic and Biological Applications

The imidazo[4,5-c]pyridine scaffold, a structural variant of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, is recognized for its wide range of applications in medicinal chemistry. It has been implicated in various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. This scaffold's versatility in forming various marketed preparations showcases its significance in drug development and the potential for novel therapeutic agents (Deep et al., 2016).

Kinase Inhibitor Development

In the realm of cancer therapy and kinase inhibitor development, derivatives of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, specifically 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, have been identified as a new class of VEGFR-2 kinase inhibitors. The synthesis of these compounds and their effects on VEGFR-2 kinase activity have been explored, highlighting their potential in targeted cancer therapy (Han et al., 2012).

Mechanism of Action

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDDYBUFDUAOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476310
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

CAS RN

774178-09-5
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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